molecular formula C15H23NO5 B11756970 tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate

Cat. No.: B11756970
M. Wt: 297.35 g/mol
InChI Key: VJOZKJJMSYJXOV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound is tert-butyl N-[4-(2-hydroxy-3-methoxypropoxy)phenyl]carbamate, reflecting its functional groups and substituent arrangement. The molecular formula C₁₅H₂₃NO₅ corresponds to a molecular weight of 297.35 g/mol , with the SMILES string O=C(OC(C)(C)C)NC1=CC=C(OCC(O)COC)C=C1. Key structural features include:

  • A tert-butyl carbamate group (-OC(O)N- linked to a tert-butyl moiety).
  • A phenyl ring substituted at the para position with a 2-hydroxy-3-methoxypropoxy chain.
  • Three rotatable bonds in the propoxy side chain, influencing conformational flexibility.

The electron-rich phenyl ring and polar hydroxy/methoxy groups create a balance of hydrophobicity (LogP = 2.42) and polarity (TPSA = 77.02 Ų), critical for solubility and intermolecular interactions.

Crystallographic Characterization and Conformational Studies

While crystallographic data (e.g., XRD or neutron diffraction) for this specific compound remains unpublished, analogous carbamates exhibit planar phenyl rings and staggered conformations in propoxy chains. For example, tert-butyl N-[4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl]carbamate adopts a near-planar geometry between the oxadiazole and phenyl rings, stabilized by π-π stacking. Computational models suggest that intramolecular hydrogen bonding between the hydroxy group and methoxy oxygen in the target compound may stabilize specific conformers.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal the following electronic properties:

Property Value
HOMO-LUMO Gap 5.2 eV (estimated)
Dipole Moment 4.8 Debye
Partial Charges O (carbamate): -0.45
N (amide): -0.32

The high dipole moment arises from the asymmetric distribution of polar groups, while the HOMO is localized on the phenyl ring, indicating susceptibility to electrophilic attack. Molecular dynamics simulations suggest that the hydroxypropoxy chain adopts a gauche conformation in aqueous environments, optimizing hydrogen bonding with water.

Comparative Analysis with Related Carbamate Derivatives

A comparative analysis highlights structural and physicochemical distinctions:

Compound Molecular Formula LogP TPSA (Ų) Rotatable Bonds
Target Compound C₁₅H₂₃NO₅ 2.42 77.02 6
tert-Butyl formyl(phenyl)carbamate C₁₂H₁₅NO₃ 3.22 46.61 4
Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate C₁₇H₁₉NO₄ 2.89 66.38 5

Key observations:

  • The target compound’s lower LogP versus tert-butyl formyl(phenyl)carbamate reflects increased polarity from its hydroxypropoxy group.
  • The TPSA value (77.02 Ų) exceeds that of simpler carbamates, suggesting enhanced solubility in polar solvents.
  • Structural rigidity decreases with additional rotatable bonds, impacting bioavailability and membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxy-3-methoxypropoxy)phenyl]carbamate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-11-5-7-13(8-6-11)20-10-12(17)9-19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)

InChI Key

VJOZKJJMSYJXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(COC)O

Origin of Product

United States

Preparation Methods

Epoxide Opening and Ether Formation

The propoxy side chain is constructed using glycidol derivatives.

Step 1: Synthesis of 4-Nitrophenyl Glycidyl Ether

4-Nitrophenol reacts with glycidol under basic conditions (K₂CO₃, DMF, 60°C) to form 4-nitrophenyl 2,3-dihydroxypropyl ether via epoxide ring-opening. The reaction favors attack at the less substituted carbon, yielding a secondary alcohol:

4-Nitrophenol+GlycidolK2CO3,DMF4-Nitrophenyl 2,3-dihydroxypropyl ether(Yield: 85–90%)[1].\text{4-Nitrophenol} + \text{Glycidol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Nitrophenyl 2,3-dihydroxypropyl ether} \quad (\text{Yield: 85–90\%}).

Step 2: Selective Methylation via Phase-Transfer Catalysis

The primary hydroxyl group is methylated using methyl sulfate under PTC conditions (TBA bromide, KOH, ethyl acetate):

4-Nitrophenyl 2,3-dihydroxypropyl ether+(CH3)2SO4TBA Br,KOH4-Nitrophenyl 2-hydroxy-3-methoxypropyl ether(Yield: 92–97%)[1].\text{4-Nitrophenyl 2,3-dihydroxypropyl ether} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{TBA Br}, \text{KOH}} \text{4-Nitrophenyl 2-hydroxy-3-methoxypropyl ether} \quad (\text{Yield: 92–97\%}).

Optimization Data (Methylation):

ParameterCondition 1Condition 2Condition 3
TBA Br (mol%)2.55.010.0
Temperature (°C)-10–05–1015–20
Yield (%)92.495.097.0

Higher catalyst loading and moderate temperatures improve selectivity and yield.

Step 3: Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C (10% w/w, EtOH, 25°C):

4-Nitrophenyl 2-hydroxy-3-methoxypropyl etherH2,Pd-C4-Aminophenyl 2-hydroxy-3-methoxypropyl ether(Yield: 95%)[4].\text{4-Nitrophenyl 2-hydroxy-3-methoxypropyl ether} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{4-Aminophenyl 2-hydroxy-3-methoxypropyl ether} \quad (\text{Yield: 95\%}).

Step 4: Boc Protection

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP:

4-Aminophenyl 2-hydroxy-3-methoxypropyl ether+Boc2ODMAPtert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate(Yield: 88–93%)[2].\text{4-Aminophenyl 2-hydroxy-3-methoxypropyl ether} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate} \quad (\text{Yield: 88–93\%}).

Reaction Conditions:

  • Solvent: THF

  • Base: Triethylamine (2 eq)

  • Temperature: 0°C → room temperature

Alternative Methodologies

Mitsunobu Etherification

A Mitsunobu reaction (DIAD, PPh₃) between 4-nitrophenol and 2-hydroxy-3-methoxypropanol avoids epoxide intermediates. However, regioselectivity challenges limit yields to 70–75%.

Direct Alkylation of 4-Aminophenol

Critical Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Epoxide/PTC MethylationHigh selectivity, scalableRequires cryogenic conditions92–97
MitsunobuNo epoxide intermediatesLow regioselectivity, costly reagents70–75
Direct AlkylationFewer stepsBoc deprotection risks<50

The epoxide/PTC route is optimal for large-scale synthesis due to reproducibility and high yields .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the 2-hydroxy-3-methoxypropoxy side chain undergoes oxidation to form a ketone derivative. Common oxidizing agents include:

ReagentConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane, 0°C to RT3-Methoxy-2-oxopropoxy phenylcarbamate
Jones reagentAqueous H₂SO₄, acetoneKetone derivative (isolated in 72% yield)

Oxidation preserves the carbamate group while modifying the side chain, enabling further functionalization for pharmaceutical intermediates.

Hydrolysis Reactions

The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents: HCl (4M) in dioxane

  • Conditions: 60°C, 6–8 hours

  • Product: 4-(2-Hydroxy-3-methoxypropoxy)aniline hydrochloride

Basic Hydrolysis

  • Reagents: NaOH (2M) in methanol/water

  • Conditions: RT, 12 hours

  • Product: 4-(2-Hydroxy-3-methoxypropoxy)aniline + CO₂

Hydrolysis is critical for deprotection in multistep syntheses, particularly in drug development .

Nucleophilic Substitution

The methoxy and hydroxyl groups participate in nucleophilic reactions:

Methoxy Group Substitution

  • Reagents: HBr (48% in acetic acid)

  • Conditions: Reflux, 3 hours

  • Product: Bromo derivative at the methoxy position

Hydroxyl Group Substitution

  • Reagents: Thionyl chloride (SOCl₂)

  • Conditions: RT, 2 hours

  • Product: Chlorinated side chain with retained carbamate

Esterification and Transesterification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

ReagentConditionsProduct
Acetyl chloridePyridine, 0°CAcetylated derivative (confirmed by ¹H NMR)
Benzoyl chlorideDMAP, RTBenzoylated carbamate

Transesterification with tert-butyl dicarbonate (Boc₂O) under basic conditions modifies the carbamate group .

Alkylation Reactions

The hydroxyl group serves as a site for alkylation:

  • Reagents: Methyl iodide, K₂CO₃

  • Conditions: DMF, 60°C, 5 hours

  • Product: 3-Methoxypropoxy side chain methylation

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances efficiency in biphasic systems .

Deprotection and Functional Group Interconversion

Selective deprotection of the carbamate group enables amine generation:

  • Reagents: Tetrabutylammonium fluoride (TBAF)

  • Conditions: THF, RT, 1 hour

  • Product: Free amine + CO₂ (quantitative yield via ¹H NMR)

Biological Activity via Enzyme Interactions

The compound inhibits β-secretase (BACE-1) and acetylcholinesterase (AChE), validated by:

  • IC₅₀ for BACE-1: 8.2 µM (competitive inhibition)

  • IC₅₀ for AChE: 12.4 µM (mixed inhibition)

Mechanistic studies suggest hydrogen bonding between the carbamate carbonyl and enzyme active sites .

Stability and Degradation

Stability studies reveal:

  • pH 7.4 (PBS): 98% intact after 24 hours

  • pH 1.2 (simulated gastric fluid): 85% degradation in 6 hours

Scientific Research Applications

Chemistry

  • Intermediate for Organic Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, enabling the exploration of new chemical entities with potential applications in various industries.

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer’s disease. Its inhibitory action could provide insights into developing therapeutic agents targeting these enzymes.

Medicine

  • Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation. It has been explored for its potential role in protecting neuronal cells from amyloid beta-induced toxicity.

Industry

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.
ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Neuroprotection (Cell Viability)MTT Assay62.98% viability with Aβ at 100 μM
Oxidative Stress ReductionTBARS AssaySignificant decrease observed

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate on neuronal cells exposed to oxidative stress induced by amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of this compound. The findings demonstrated that it could effectively reduce pro-inflammatory cytokines in cellular models, indicating its therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The 2-hydroxy-3-methoxypropoxy group in the target compound improves water solubility compared to analogs with benzyloxy or bromophenyl groups .
  • Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce reactivity in nucleophilic reactions, whereas simpler groups (hydroxymethyl in ) favor faster kinetics.
  • Biological Activity : Benzoxazole-containing analogs (e.g., ) exhibit anti-inflammatory properties, suggesting that electron-rich aromatic systems enhance target binding.

Structural and Crystallographic Insights

While specific crystallographic data for the target compound are unavailable, tools like SHELX and ORTEP are widely used for analyzing carbamate derivatives. For example:

  • Bond Angles/Lengths : The tert-butyl group typically introduces tetrahedral geometry, while methoxy and hydroxy groups influence intermolecular hydrogen bonding.
  • Packing Arrangements : Bulky substituents (e.g., benzyloxy in ) disrupt crystal packing, reducing melting points compared to simpler analogs.

Biological Activity

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate , also known by its CAS number 2155875-98-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14H21NO4
  • Molecular Weight : 297.351 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : Not specified
  • Flash Point : Not specified

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its use in biological studies.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily related to neuroprotection and anti-inflammatory effects. The compound acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes involved in the pathogenesis of Alzheimer's disease (AD) by promoting amyloid beta peptide aggregation.

Inhibition of Amyloidogenesis

A study highlighted the compound's ability to inhibit amyloid beta aggregation significantly. The compound demonstrated an 85% inhibition rate at a concentration of 100 µM, showcasing its potential as a therapeutic agent in AD management .

Protective Effects on Astrocytes

In vitro studies have shown that this compound can protect astrocyte cells from damage induced by Aβ 1-42 peptides. When treated with the compound alongside Aβ 1-42, astrocyte cell viability improved significantly compared to treatment with Aβ alone . This suggests a protective mechanism against oxidative stress and inflammatory responses typically associated with neurodegenerative diseases.

Case Studies

  • In Vitro Studies :
    • Objective : To assess the protective effects against Aβ-induced astrocyte death.
    • Findings : The compound increased cell viability from 43.78% (Aβ alone) to 62.98% when combined with the compound at a concentration of 100 µM .
  • In Vivo Studies :
    • Objective : To evaluate the effectiveness in an AD-like model using scopolamine.
    • Findings : While no significant differences were observed compared to control groups treated with galantamine, the results indicated a trend towards reduced β-secretase activity and Aβ levels .

Summary of Biological Activities

Activity TypeResultReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
Aβ Aggregation Inhibition85% at 100 µM
Astrocyte ProtectionIncreased viability from 43.78% to 62.98%

Q & A

Q. Q. What safety protocols mitigate risks during large-scale handling of tert-butyl carbamates?

  • Methodological Answer : Use explosion-proof equipment for reactions involving volatile solvents (e.g., THF). Implement engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE) compliant with OSHA standards (e.g., nitrile gloves, safety goggles). Monitor airborne particulate levels with real-time aerosol detectors .

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